1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine
Overview
Description
The compound seems to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethyl groups are often introduced into organic compounds through various methods, including the use of trifluoromethyltrimethylsilane or sodium trifluoroacetate .Molecular Structure Analysis
The molecular structure of this compound would likely include an azetidine ring with a trifluoromethylphenyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .Scientific Research Applications
Ultrafast Intramolecular Charge Transfer and Internal Conversion
Compounds similar to 1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine, such as tetrafluoro-aminobenzonitriles with azetidinyl groups, have been studied for their ultrafast intramolecular charge transfer (ICT) and internal conversion processes. These compounds exhibit ICT at room temperature in both polar and nonpolar solvents, which is significant for understanding the electron donor/acceptor dynamics in complex molecular systems. The ICT state of these compounds has a dipole moment around 14 D, which is influenced by the electron-withdrawing effects of the substituents, affecting the overall molecular reactivity and stability (Galievsky et al., 2005).
Synthesis of Azetidin-2-ones and Antimicrobial Activity
Another application involves the synthesis of novel derivatives of azetidin-2-ones, which have shown potential antimicrobial effects. These compounds are synthesized through various chemical reactions, including cycloadditions and the use of chloroacetyl chloride, and have been evaluated for their effectiveness against microbial strains. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against resistant bacterial strains (Sharma et al., 2013).
Antidepressant and Nootropic Agents
Azetidin-2-ones derived from isonocotinyl hydrazone have been investigated for their potential antidepressant and nootropic effects. Synthesis involves novel methods such as stirring and sonication, followed by cyclocondensation with chloroacetyl chloride. Some of these compounds have shown significant antidepressant and nootropic activities in various tests, indicating their potential use in central nervous system (CNS) therapeutic applications (Thomas et al., 2016).
properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-8(4-9)5-16-6-10(15)7-16/h1-4,10H,5-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLDDANHCIVPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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